3,6-Dibromo-5-fluoro-1-methyl-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

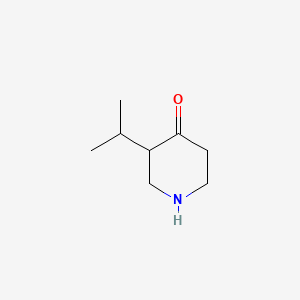

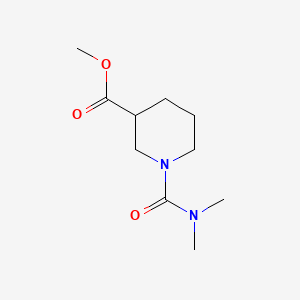

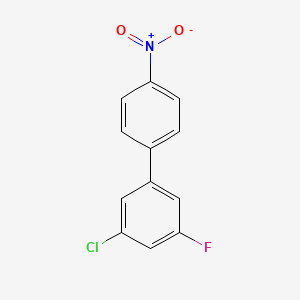

3,6-Dibromo-5-fluoro-1-methyl-1H-indazole is a chemical compound with the molecular formula C8H5Br2FN2 . It has a molecular weight of 307.95 . The IUPAC name for this compound is 3,6-dibromo-5-fluoro-1-methyl-1H-indazole . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole is 1S/C8H5Br2FN2/c1-13-7-3-5(9)6(11)2-4(7)8(10)12-13/h2-3H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

3,6-Dibromo-5-fluoro-1-methyl-1H-indazole is a solid at room temperature . It has a molecular weight of 307.95 .Scientific Research Applications

-

Scientific Field: Medicinal Chemistry

- Application : Indazole-containing heterocyclic compounds, including 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole, have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain the indazole structural motif .

- Methods of Application/Experimental Procedures : The synthesis of indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Results/Outcomes : The synthesis methods have been optimized and provide relevant examples of synthesized indazoles .

-

Scientific Field: Organic Chemistry

- Application : 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole is used in the synthesis of novel indazole derivatives .

- Methods of Application/Experimental Procedures : The synthesis of these derivatives involves various chemical reactions, but the specific procedures are not detailed in the available resources .

- Results/Outcomes : The synthesized indazole derivatives have been evaluated for anticancer, antiangiogenic, and antioxidant activities .

-

Scientific Field: Life Science and Material Science

- Application : This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

- Methods of Application/Experimental Procedures : The specific procedures are not detailed in the available resources .

- Results/Outcomes : The outcomes of these researches are not specified in the available resources .

-

Scientific Field: Pharmaceutical Research

- Application : Indazole derivatives, including 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole, have found applications in the treatment of antitumor, anti-HIV, anti-inflammatory, antidepressant, antimicrobial, and contraceptive activities .

- Methods of Application/Experimental Procedures : The specific procedures are not detailed in the available resources .

- Results/Outcomes : The outcomes of these researches are not specified in the available resources .

-

Scientific Field: Chemical Synthesis

- Application : This compound is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

- Methods of Application/Experimental Procedures : The specific procedures are not detailed in the available resources .

- Results/Outcomes : The outcomes of these researches are not specified in the available resources .

-

Scientific Field: Chromatography

- Application : 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole is used in various areas of research including Chromatography .

- Methods of Application/Experimental Procedures : The specific procedures are not detailed in the available resources .

- Results/Outcomes : The outcomes of these researches are not specified in the available resources .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

3,6-dibromo-5-fluoro-1-methylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FN2/c1-13-7-3-5(9)6(11)2-4(7)8(10)12-13/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFXXKOJIJEJAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C(=N1)Br)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601261033 |

Source

|

| Record name | 1H-Indazole, 3,6-dibromo-5-fluoro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dibromo-5-fluoro-1-methyl-1H-indazole | |

CAS RN |

1286734-91-5 |

Source

|

| Record name | 1H-Indazole, 3,6-dibromo-5-fluoro-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 3,6-dibromo-5-fluoro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B595876.png)

![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide](/img/structure/B595882.png)

![N-[(2'-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester](/img/structure/B595883.png)